2-{[4-(4-methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
“2-{[4-(4-methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl}-N-phenylacetamide” is a chemical compound with the linear formula C24H22N4O3S . It has a molecular weight of 446.532 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 4-(4-Methoxyphenyl)-5-phenyl–4H-1,2,4-triazole-3-thiol was alkylated to 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions using 2-bromo-1-phenylethanone . The alkylated compound was then reduced at the carbonyl group to the corresponding racemic secondary alcohol with an asymmetric carbon .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methodologies for synthesizing various pyrimidine derivatives, including those similar to the target compound, to explore their structural and electronic properties. For instance, the synthesis and crystal structure analysis of novel 5-methyl-4-thiopyrimidine derivatives have been reported, providing insights into their molecular conformations and interactions (Stolarczyk et al., 2018). Another study focused on the vibrational spectroscopic signatures of an antiviral active molecule closely related to the target compound, using computational approaches to characterize its properties (Jenepha Mary, Pradhan, & James, 2022).
Antiviral and Antimicrobial Activities
Several compounds within the same chemical family have demonstrated promising antiviral and antimicrobial activities. For example, derivatives of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have shown inhibitory effects against herpes viruses and retroviruses, highlighting the potential of these compounds in antiviral therapies (Holý et al., 2002). Another study synthesized and evaluated the antimicrobial properties of pyrimidine and thiadiazole derivatives, identifying compounds with significant antibacterial activity (Patil et al., 2010).
Anticancer Potential
The cytotoxic activity of pyrimidine derivatives against various cancer cell lines has been explored, with some compounds exhibiting weak activity against HeLa and K562 cancer cell lines (Stolarczyk et al., 2018). Additionally, novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and shown to possess potent anticancer activity, comparable to doxorubicin, against several human cancer cell lines (Hafez & El-Gazzar, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a class of molecules that have been found to have a wide range of medicinal actions . .
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of medicinal actions reported for similar compounds, it is likely that multiple pathways could be affected .
Result of Action
Based on the medicinal actions reported for similar compounds, the effects could range from antimicrobial activity to inhibition of proteins involved in disease processes .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-12-18(15-8-10-17(25-2)11-9-15)23-20(21-14)26-13-19(24)22-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIMZYNSIPKKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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